3,6-Dichloro-1-benzothiophene-2-carbonyl chloride
概要
説明
3,6-Dichloro-1-benzothiophene-2-carbonyl chloride is a research chemical . It is also known as BT2 . The empirical formula of this compound is C9H3Cl3OS .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene core with two chlorine atoms at the 3 and 6 positions and a carbonyl chloride group at the 2 position . The molecular weight of this compound is 247.10 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (247.10 g/mol), its solubility in DMSO (2 mg/mL, clear), and its storage temperature (2-8°C) . The compound is a white to beige powder .科学的研究の応用
Synthesis and Antimicrobial Activity
Research conducted by Naganagowda and Petsom (2011) demonstrates that 3-Chloro-1-benzothiophene-2-carbonylchloride is a precursor for the synthesis of various 3-substituted quinazolinones, which have been shown to exhibit antibacterial and antifungal activity. This study highlights its potential use in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
Another study by the same authors in 2011 explored its reaction with hydrazine hydrate to synthesize derivatives such as 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, which were also screened for antibacterial activity (Naganagowda & Petsom, 2011).
Development of Organic Semiconductors
Mori et al. (2013) discussed the synthesis of organic semiconductors using a structure that includes benzothiophene. They developed a method for synthesizing unsymmetrical derivatives, which could have significant implications in the field of organic electronics (Mori et al., 2013).
Synthesis of Benzothiophene Substituted Compounds
Kumara et al. (2009) explored the synthesis of benzothiophene substituted carbamates, ureas, semicarbazides, and pyrazoles from 3-chloro-benzo[b]thiophene-2-carbonyl chloride. These compounds were then screened for antimicrobial and analgesic activities, indicating their potential in medicinal chemistry applications (Kumara et al., 2009).
Synthesis of Photocyclized Lactams
Kudo et al. (1987) conducted a study involving the reaction of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride with aminopyridine to produce amides, which were then photocyclized to form various lactams. This research contributes to the field of heterocyclic chemistry and the development of novel organic compounds (Kudo et al., 1987).
作用機序
Target of Action
The primary target of 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential amino acids that play various roles in protein synthesis and energy production .
Mode of Action
This compound acts as an allosteric inhibitor of BCKDK . It binds to the BCKDK enzyme in a non-competitive manner, changing the enzyme’s conformation and reducing its activity . This results in the dissociation of BDK from the BCKD complex (BCKDC), effectively inhibiting the kinase activity of BCKDK .
Biochemical Pathways
The inhibition of BCKDK by this compound affects the BCAA catabolic pathway . Normally, BCKDK phosphorylates the E1α subunit of the BCKD complex, leading to the inactivation of the complex and a decrease in BCAA degradation . By inhibiting BCKDK, this compound prevents this phosphorylation, thereby increasing the activity of the BCKD complex and promoting BCAA degradation .
Pharmacokinetics
This compound exhibits superior pharmacokinetics and metabolic stability . It is orally active and can be administered in vivo via intraperitoneal injection or oral gavage . The compound’s pharmacokinetic properties allow it to effectively increase cellular BCKDC activity in cultures and induce BDK degradation in mice and rats in vivo .
Result of Action
The action of this compound results in the upregulation of tissue BCKDC activity and the downregulation of plasma BCAA levels . This can have various molecular and cellular effects, including the reduction of BCAA-associated metabolic disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO (2 mg/mL) suggests that its bioavailability and action may be affected by the presence of organic solvents . Additionally, its storage temperature (2-8°C) indicates that it may be sensitive to temperature changes
Safety and Hazards
生化学分析
Biochemical Properties
3,6-Dichloro-1-benzothiophene-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly as an inhibitor of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK). This inhibition leads to the dissociation of BCKDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC), thereby increasing the activity of BCKDC. This compound interacts with BCKDK by binding to it and inducing conformational changes that result in its dissociation from BCKDC .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It increases the activity of BCKDC in cultured cells, such as murine embryonic fibroblasts and hepatocytes, and induces the degradation of BCKDK in vivo. This upregulation of BCKDC activity leads to a decrease in plasma branched-chain amino acid levels . Additionally, this compound influences cell signaling pathways and gene expression related to branched-chain amino acid metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to BCKDK, which triggers conformational changes in the enzyme. This binding results in the dissociation of BCKDK from BCKDC, thereby activating BCKDC. The inhibition of BCKDK by this compound is characterized by an IC50 value of 3.19 μM . This interaction leads to increased BCKDC activity and subsequent metabolic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and exhibits superior pharmacokinetics and metabolic stability compared to other inhibitors. Long-term treatment with this compound results in sustained activation of BCKDC and reduction of BCKDK protein levels in tissues such as the heart, muscle, and kidney . These effects are observed both in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a dosage of 20 mg/kg/day administered intraperitoneally for seven days significantly enhances BCKDC activity in the heart, muscle, and kidney of C57BL/6J male mice . Higher dosages may lead to toxic or adverse effects, although specific threshold effects and toxicity data are not extensively documented.
Metabolic Pathways
This compound is involved in metabolic pathways related to branched-chain amino acid metabolism. It interacts with BCKDK and BCKDC, leading to increased BCKDC activity and decreased plasma branched-chain amino acid levels . This compound’s role in these pathways highlights its potential therapeutic applications in metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed effectively. It is orally active and exhibits good pharmacokinetics, allowing it to reach target tissues and exert its biochemical effects . The compound’s distribution is influenced by its interactions with transporters and binding proteins, although specific details on these interactions are limited.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it interacts with BCKDK and BCKDC. This localization is crucial for its inhibitory effects on BCKDK and the subsequent activation of BCKDC . The compound’s activity and function are dependent on its ability to reach and interact with these mitochondrial enzymes.
特性
IUPAC Name |
3,6-dichloro-1-benzothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3OS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTLRFNZVZCAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372716 | |
Record name | 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-85-7 | |
Record name | 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34576-85-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。